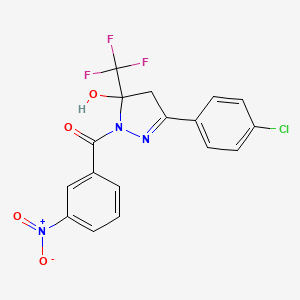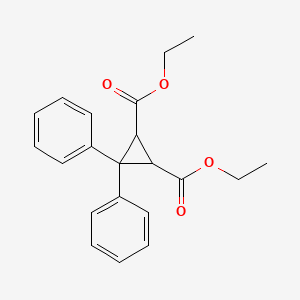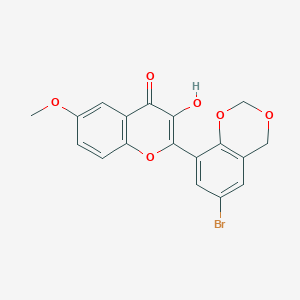
2-(6-bromo-4H-1,3-benzodioxin-8-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one
Overview
Description
2-(6-bromo-4H-1,3-benzodioxin-8-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one, also known as BDMC, is a natural compound that has been found to possess several beneficial properties. BDMC belongs to the family of flavonoids and is derived from the roots of the plant, Flemingia vestita. This compound has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food industry.
Mechanism of Action
The mechanism of action of 2-(6-bromo-4H-1,3-benzodioxin-8-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one is not fully understood. However, it has been suggested that this compound exerts its beneficial effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. This compound has also been shown to activate certain transcription factors, such as Nrf2, which play a role in the antioxidant response.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. This compound has also been shown to improve glucose homeostasis and lipid metabolism. In addition, this compound has been found to possess neuroprotective and cardioprotective properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(6-bromo-4H-1,3-benzodioxin-8-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one in lab experiments is its low toxicity. This compound has been found to be safe for human consumption and has a low risk of adverse effects. Another advantage is its wide range of potential applications in various fields of science. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 2-(6-bromo-4H-1,3-benzodioxin-8-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one. One area of interest is its potential applications in cancer therapy. Further studies are needed to elucidate the mechanisms by which this compound exerts its anti-cancer effects and to determine its efficacy in clinical trials. Another area of interest is its potential applications in pest control. Further studies are needed to determine the efficacy of this compound as an insecticide and fungicide and to develop new formulations for its use. Finally, further studies are needed to determine the optimal dosage and administration of this compound for its potential applications in various fields of science.
Scientific Research Applications
2-(6-bromo-4H-1,3-benzodioxin-8-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one has been extensively studied for its potential applications in various fields of science. In medicine, this compound has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In agriculture, this compound has been found to possess insecticidal and fungicidal properties, making it a potential candidate for pest control. In the food industry, this compound has been found to possess antioxidant properties, making it a potential candidate for food preservation.
properties
IUPAC Name |
2-(6-bromo-4H-1,3-benzodioxin-8-yl)-3-hydroxy-6-methoxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO6/c1-22-11-2-3-14-12(6-11)15(20)16(21)18(25-14)13-5-10(19)4-9-7-23-8-24-17(9)13/h2-6,21H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAZFBCTBYMFMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=CC4=C3OCOC4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,5-dimethylphenoxy)acetyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983650.png)
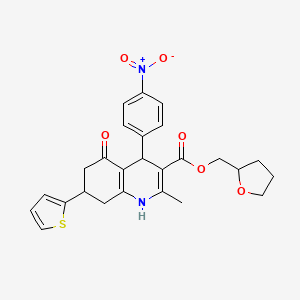
![N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-fluorobenzamide](/img/structure/B3983666.png)
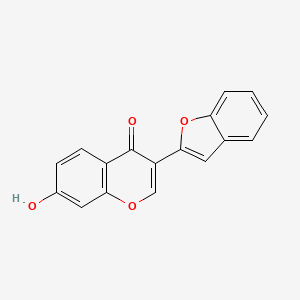

![5-tert-butyl-1-[(mesityloxy)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983684.png)
![1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B3983695.png)
![7-tert-butyl-2-(2-thienyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B3983701.png)

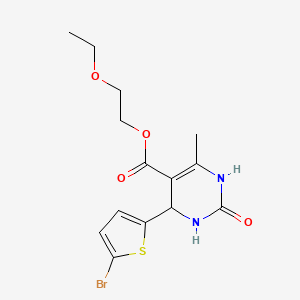
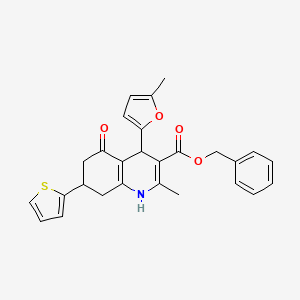
![methyl 4-[4-(methoxycarbonyl)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3983735.png)
